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Compound of Interest

Compound Name: Antiviral agent 55

Cat. No.: B11605756 Get Quote

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic

(PK) properties of Antiviral agent 55, a novel investigational compound. The data presented

herein is intended for researchers, scientists, and professionals in the field of drug

development to facilitate further research and development of this potential therapeutic agent.

The following sections detail the absorption, distribution, metabolism, and excretion (ADME)

profile of Antiviral agent 55, supported by quantitative data, detailed experimental protocols,

and illustrative diagrams of key processes.

In Vitro Pharmacokinetic Profile
The initial in vitro characterization of Antiviral agent 55 was conducted to assess its metabolic

stability and potential for drug-drug interactions.

Table 1: In Vitro Metabolic Stability of Antiviral Agent 55

Parameter Human Liver Microsomes Rat Liver Microsomes

Incubation Time (min) 0, 5, 15, 30, 60 0, 5, 15, 30, 60

Half-life (t½, min) 45.8 38.2

Intrinsic Clearance (CLint,

µL/min/mg protein)
15.1 18.1

Table 2: Cytochrome P450 (CYP) Inhibition Profile of Antiviral Agent 55
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CYP Isoform IC50 (µM)

CYP1A2 > 50

CYP2C9 > 50

CYP2C19 28.5

CYP2D6 > 50

CYP3A4 (Midazolam) 12.3

Experimental Protocols: In Vitro Studies
Metabolic Stability Assessment:

System: Human and rat liver microsomes.

Procedure: Antiviral agent 55 (1 µM) was incubated with liver microsomes (0.5 mg/mL) and

an NADPH-regenerating system at 37°C. Aliquots were taken at specified time points and

the reaction was quenched with acetonitrile.

Analysis: The concentration of the parent compound was determined by LC-MS/MS. The

half-life was calculated from the slope of the natural log of the remaining parent compound

versus time.

CYP Inhibition Assay:

System: Human liver microsomes and specific CYP isoform substrates.

Procedure: Antiviral agent 55 was co-incubated with human liver microsomes and a

cocktail of specific probe substrates for major CYP isoforms.

Analysis: The formation of metabolites from the probe substrates was measured by LC-

MS/MS to determine the IC50 values.

In Vivo Pharmacokinetic Profile in Preclinical
Species
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Following promising in vitro results, the pharmacokinetic properties of Antiviral agent 55 were

evaluated in Sprague-Dawley rats.

Table 3: Pharmacokinetic Parameters of Antiviral Agent 55 in Rats Following a Single Dose

Route of
Administr
ation

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC (0-t)
(ng·h/mL)

Half-life
(t½, h)

Bioavaila
bility (%)

Intravenou

s (IV)
2 1250 ± 180 0.08 2850 ± 310 3.5 ± 0.5 100

Oral (PO) 10 890 ± 110 1.0 4500 ± 520 4.1 ± 0.6 31.6

Experimental Protocols: In Vivo Studies
Animal Model: Male Sprague-Dawley rats (n=5 per group).

Dosing: For intravenous administration, Antiviral agent 55 was administered as a single

bolus dose via the tail vein. For oral administration, the compound was administered by oral

gavage.

Sample Collection: Blood samples were collected at predetermined time points post-dosing.

Plasma was separated by centrifugation.

Analysis: Plasma concentrations of Antiviral agent 55 were determined using a validated

LC-MS/MS method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key

pharmacokinetic parameters.

Visualizations
To further elucidate the experimental processes and metabolic pathways, the following

diagrams have been generated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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